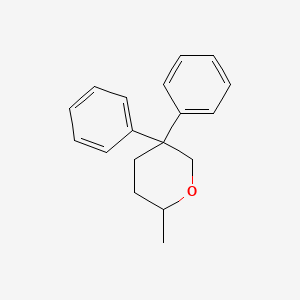
2-Methyl-5,5-diphenyloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5,5-diphenyloxane is an organic compound with the molecular formula C15H16O It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom This compound is notable for its structural features, which include a methyl group and two phenyl groups attached to the oxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,5-diphenyloxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3-diphenylpropan-1-ol with an acid catalyst to promote cyclization and formation of the oxane ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation of the final product to ensure high purity and yield. Industrial production may also involve the use of more efficient catalysts and optimized reaction conditions to enhance the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5,5-diphenyloxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxane ring to more saturated forms.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
2-Methyl-5,5-diphenyloxane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-5,5-diphenyloxane involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-phenyl-5-oxane: Similar structure but with only one phenyl group.
5,5-Diphenyloxane: Lacks the methyl group present in 2-Methyl-5,5-diphenyloxane.
2-Methyl-5,5-diphenyl-1,3-dioxane: Contains an additional oxygen atom in the ring structure.
Uniqueness
This compound is unique due to the presence of both a methyl group and two phenyl groups attached to the oxane ring
Propriétés
Numéro CAS |
752206-99-8 |
|---|---|
Formule moléculaire |
C18H20O |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
2-methyl-5,5-diphenyloxane |
InChI |
InChI=1S/C18H20O/c1-15-12-13-18(14-19-15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3 |
Clé InChI |
YQHRBTQDBWDTHD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CO1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



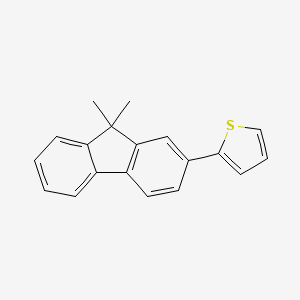

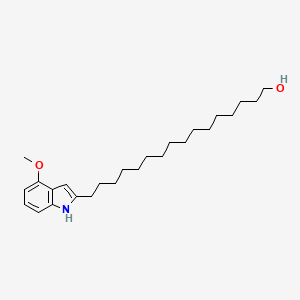
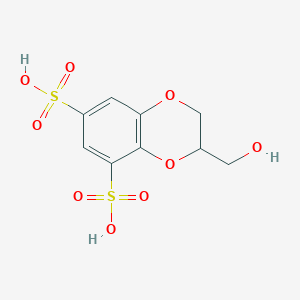
![2-Methyl-4-[(E)-phenyldiazenyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15161059.png)
phosphane](/img/structure/B15161065.png)
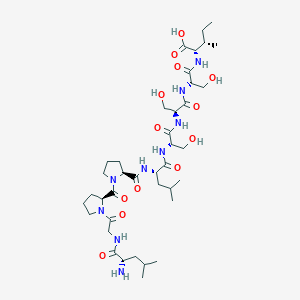
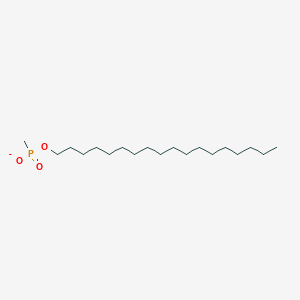
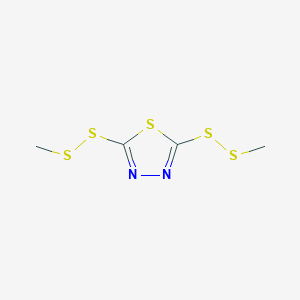
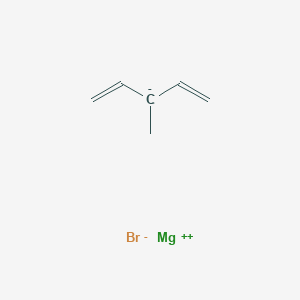
![1-Propanone, 1-[1-(2-ethylhexyl)-6-methoxy-1H-indazol-3-yl]-2-methyl-](/img/structure/B15161100.png)
![7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15161102.png)

